(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a furan-2-yl group at the 1-position and a 2-methylphenyl (o-tolyl) group at the 3-position (Figure 1). Chalcones, including this compound, are widely studied for their biological activities, such as antimicrobial, antifungal, and antiviral properties, owing to their planar structure and ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-5-2-3-6-12(11)8-9-13(15)14-7-4-10-16-14/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAJARIUWSXYSZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(Furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, also known as furanone, is a compound with significant potential in medicinal chemistry. Its molecular formula is and it has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.
- Molecular Weight : 212.24 g/mol
- Chemical Structure : The compound features a furan ring and a phenyl group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.24 g/mol |
| Purity | Typically 95% |
| IUPAC Name | (E)-1-(furan-2-yl)-3-(2-methylphenyl)prop-2-en-1-one |
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study conducted by researchers evaluated the compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
| Bacillus subtilis | 60 |
The results demonstrate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro studies have demonstrated its effectiveness against several fungal strains, including Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 40 |
| Aspergillus niger | 80 |
These findings suggest that the compound could be a promising candidate for developing new antifungal agents.
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have indicated that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A recent study focused on the effects of this compound on breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of approximately 45 µM.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, promoting cell death.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of substituents, melting points, yields, and purity for analogous chalcones is summarized in Table 1 .
Table 1: Physicochemical Properties of Selected Chalcone Derivatives
Key Observations :
Key Observations :
- The presence of electron-withdrawing groups (e.g., nitro in CAS 136353-19-0) or electron-donating groups (e.g., dimethylamino in ) modulates biological activity by altering electronic density and binding affinity .
- Antifungal activity is enhanced in compounds with polar substituents like hydroxy and methoxy groups (e.g., MIC = 0.62 mg/mL in ).
- Compound 8 (4-aminophenyl derivative) shows exceptional potency (MIC = 0.07 µg/mL) against T. rubrum, likely due to improved cellular uptake via the amino group .
Structural Insights from Crystallography and Spectroscopy
- X-ray studies of (E)-3-(2-chlorophenyl)-1-(2-furyl)prop-2-en-1-one reveal a planar conformation with dihedral angles <5° between aromatic rings, facilitating strong intermolecular interactions .
- Tautomerism and intramolecular H-bonding in furan-containing chalcones (e.g., FC and FDC derivatives) enhance stability and influence packing in crystalline phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
